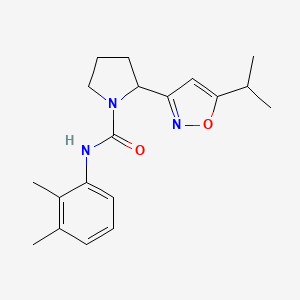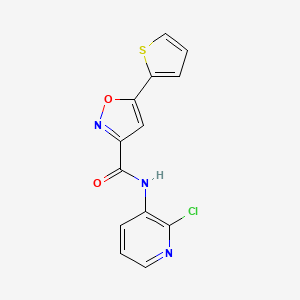
5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as A-438079 and is a selective antagonist of the P2X7 receptor, a member of the ATP-gated ion channel family.
Mecanismo De Acción
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of this receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide selectively blocks the P2X7 receptor, preventing its activation and subsequent downstream effects.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide inhibits the release of pro-inflammatory cytokines and reduces cell death in certain cell types. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines. In vivo studies have shown that 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide reduces inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide in lab experiments is its selectivity for the P2X7 receptor. This allows for the specific inhibition of this receptor without affecting other ATP-gated ion channels. However, one limitation is the potential for off-target effects, as this compound may interact with other proteins or receptors.
Direcciones Futuras
There are several potential future directions for research involving 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists for use in various therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms underlying the antitumor activity of this compound. Finally, the potential for off-target effects and the development of resistance to this compound should be further investigated.
Aplicaciones Científicas De Investigación
The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, the selective inhibition of this receptor by 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has potential applications in the treatment of these conditions. Additionally, this compound has been shown to have antitumor activity in certain cancer cell lines.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF2N2O2/c17-10-3-1-2-9(6-10)15-8-14(21-23-15)16(22)20-13-5-4-11(18)7-12(13)19/h1-8H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWJEXBBCHRSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4462608.png)
![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-3-pyridinylcyclohexanecarboxamide](/img/structure/B4462612.png)
![4-(4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-pyrimidinyl)morpholine](/img/structure/B4462625.png)


![N-[1-(3,4-dimethylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462648.png)
![2-[4-(methylthio)phenyl]-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B4462654.png)
![N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B4462665.png)
![4-{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B4462676.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4462684.png)
![N-[3-(cyclopentyloxy)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462690.png)

![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]methionine](/img/structure/B4462701.png)
![1-(2-methoxyphenyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4462709.png)